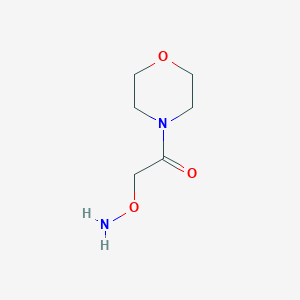

2-Aminooxy-1-morpholin-4-ylethanone

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C6H12N2O3 |

|---|---|

Molecular Weight |

160.17 g/mol |

IUPAC Name |

2-aminooxy-1-morpholin-4-ylethanone |

InChI |

InChI=1S/C6H12N2O3/c7-11-5-6(9)8-1-3-10-4-2-8/h1-5,7H2 |

InChI Key |

FYWQKEYLUJEPRG-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1C(=O)CON |

Origin of Product |

United States |

Contextualization of Aminooxy and Morpholine Chemical Space in Research

The scientific intrigue surrounding 2-Aminooxy-1-morpholin-4-ylethanone is best understood by first examining the well-established roles of its two key functional components: the aminooxy moiety and the morpholine (B109124) ring system.

The aminooxy group (-ONH2) is a powerful tool in the realm of bioconjugation and chemical biology. Its utility stems from its ability to undergo highly specific and efficient reactions with aldehydes and ketones to form stable oxime linkages. researchgate.nettarget.com This reaction, often categorized as a form of "click chemistry," is prized for its reliability and its ability to proceed under mild, aqueous conditions, making it ideal for modifying complex biomolecules such as proteins, peptides, and nucleic acids. researchgate.netmolaid.com The aminooxy group is more nucleophilic than a standard amine due to the "alpha effect," where the adjacent oxygen atom enhances its reactivity. molaid.com This heightened reactivity allows for chemoselective ligations, even in the presence of other nucleophilic groups, a critical feature for the precise construction of intricate molecular architectures. researchgate.net

Significance of 2 Aminooxy 1 Morpholin 4 Ylethanone As a Chemical Biology Probe and Synthetic Intermediate

Foundational Synthetic Routes to this compound

The principal pathway to this compound involves a two-step process. First, the synthesis of a key intermediate, a morpholino-acetyl precursor, is achieved. This precursor then undergoes a substitution reaction to introduce the aminooxy functional group.

Nucleophilic Substitution Methodologies

The final step in the synthesis of the title compound is achieved via a nucleophilic substitution reaction. This involves reacting a suitable morpholino-acetyl precursor, typically a 2-halo-1-morpholin-4-ylethanone, with an appropriate nucleophile that provides the aminooxy moiety.

A primary method is the reaction of a precursor like 2-chloro-1-morpholin-4-ylethanone with hydroxylamine (B1172632) hydrochloride. In this SN2 reaction, the nitrogen or oxygen atom of hydroxylamine acts as the nucleophile, displacing the halide from the alpha-carbon position of the acetyl group. The amide nitrogen of α-haloamides is generally not nucleophilic enough to interfere. stackexchange.com The reaction mechanism involves the attack of the nucleophile on the electrophilic carbon atom bearing the halogen, leading to the formation of a new carbon-oxygen bond and the expulsion of the halide ion. To facilitate this reaction and neutralize the generated hydrochloric acid, a base is typically required.

An alternative, related approach employs N-hydroxyphthalimide as the nucleophile. chemmethod.com This reagent reacts with the chloroacetyl precursor to form an N-oxyphthalimide intermediate. Subsequent hydrazinolysis (reaction with hydrazine) cleaves the phthalimide (B116566) group, liberating the desired aminooxy compound. This method is often preferred as N-hydroxyphthalimide is a stable, crystalline solid and can lead to cleaner reactions compared to using hydroxylamine directly.

Precursor Chemistry and Reaction Conditions

The essential precursor for this synthesis is 2-chloro-1-morpholin-4-ylethanone. This α-haloamide is classically synthesized through the acylation of morpholine with chloroacetyl chloride. nih.gov The reaction is a nucleophilic acyl substitution where the secondary amine of the morpholine ring attacks the highly electrophilic carbonyl carbon of chloroacetyl chloride.

The reaction is typically performed in an inert solvent, such as diethyl ether, in the presence of a tertiary amine base like triethylamine (B128534). The base serves to neutralize the hydrogen chloride (HCl) that is formed as a byproduct, preventing it from protonating the morpholine reactant and rendering it non-nucleophilic. The reaction is generally conducted at reduced temperatures (e.g., 5-10°C) to control its exothermic nature and minimize side reactions. After the reaction is complete, the triethylamine hydrochloride salt is removed by filtration, and the product can be isolated from the filtrate.

| Precursor Synthesis Parameter | Description |

| Reactants | Morpholine, Chloroacetyl Chloride |

| Catalyst/Base | Triethylamine |

| Solvent | Diethyl Ether |

| Temperature | 5-10°C |

| Mechanism | Nucleophilic Acyl Substitution |

Advanced Synthetic Approaches and Process Optimization

Optimizing the synthesis of this compound involves careful consideration of catalysts, solvents, and reaction temperature to maximize yield and purity while ensuring process efficiency.

Catalytic Systems in Synthesis

While the foundational synthesis of the precursor often relies on a stoichiometric amount of base, catalytic systems can be employed in related amide chemistry. Lewis acids like anhydrous aluminum chloride are known to function as catalysts or promoters in reactions involving acyl chlorides and amides. google.comweebly.com In the context of the precursor synthesis, a Lewis acid could potentially activate the chloroacetyl chloride, further enhancing the electrophilicity of its carbonyl carbon and facilitating the attack by morpholine.

For the subsequent nucleophilic substitution step, phase-transfer catalysts (PTCs) such as tetrabutylammonium (B224687) bromide (TBAB) could be considered. mdpi.com A PTC facilitates the transfer of the hydroxylamine or N-hydroxyphthalimide anion from an aqueous or solid phase into the organic phase where the halo-amide precursor is dissolved, thereby increasing the reaction rate.

Solvent Selection and Its Role in Reaction Efficiency

The choice of solvent is critical for reaction efficiency. For the nucleophilic substitution step, polar aprotic solvents are generally preferred as they can solvate the cation of the base while leaving the nucleophile relatively free and highly reactive. Solvents like dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are often effective for SN2 reactions.

Ethylene dichloride (1,2-dichloroethane) is another potential solvent. As a non-polar aprotic solvent, it is less effective at solvating ions but can be suitable for certain reactions, particularly if phase-transfer catalysis is used. Its higher boiling point compared to diethyl ether allows for reactions to be conducted at elevated temperatures, which can increase the reaction rate. weebly.com However, solvent choice must be balanced with considerations for downstream processing and purification.

| Solvent Type | Example | Role in Nucleophilic Substitution |

| Polar Aprotic | DMF, DMSO | Effectively solvates cations, enhances nucleophilicity. |

| Non-polar Aprotic | Ethylene Dichloride, Toluene | Can be used, especially with PTCs; allows for higher temperatures. |

| Ethereal | Diethyl Ether, THF | Common for precursor synthesis; lower boiling points. nih.gov |

Temperature Control and Its Impact on Reaction Kinetics

Temperature is a crucial parameter that directly influences the rate of both the precursor formation and the subsequent nucleophilic substitution. According to kinetic theory, increasing the temperature generally increases the reaction rate by providing more molecules with the necessary activation energy to overcome the energy barrier of the reaction.

For the SN2 substitution step, moderate heating is often employed to drive the reaction to completion in a reasonable timeframe. However, excessively high temperatures must be avoided as they can promote side reactions, such as elimination reactions or decomposition of the reactants or products. Optimal temperature control, often determined empirically, is essential to achieve a balance between a fast reaction rate and high product selectivity. For instance, related cyclization reactions of similar intermediates are often performed at temperatures around 60°C. nih.gov

Industrial Scalability and Continuous Flow Reactor Applications for Enhanced Yield and Purity

The industrial-scale synthesis of this compound is not widely documented in public literature, suggesting its use may be specialized for research and development. However, the principles of modern chemical manufacturing, particularly continuous flow chemistry, offer a clear path toward potential scalability, enhanced yield, and improved purity.

Continuous flow reactors, as opposed to traditional batch reactors, provide significant advantages for chemical synthesis, including superior heat and mass transfer, precise control over reaction parameters, and enhanced safety. osti.gov These systems are particularly well-suited for optimizing reaction conditions to maximize yield and minimize impurities. osti.gov The synthesis of related morpholinone structures has been explored, providing a basis for potential scalable production of this compound. nih.govmdpi.com For instance, the synthesis of morpholinones from amino acid esters demonstrates a viable pathway that could be adapted. mdpi.com

The application of a continuous flow platform could automate and optimize the synthesis, potentially leading to significant improvements in efficiency and product quality compared to conventional batch methods. osti.gov This approach is becoming a powerful technology for precision in synthesizing complex molecules. rsc.org

Table 1: Comparison of Batch vs. Continuous Flow Synthesis for Morpholinone Derivatives

| Parameter | Batch Synthesis | Continuous Flow Synthesis | Advantage of Flow |

|---|---|---|---|

| Heat Transfer | Limited by vessel surface area; potential for hot spots. | High surface-area-to-volume ratio; excellent heat exchange. | Improved safety and selectivity. |

| Mass Transfer | Dependent on stirring efficiency; can be inconsistent. | Efficient mixing through diffusion and advection in microchannels. | Higher conversion rates and yields. |

| Reaction Time | Often requires prolonged periods for completion. | Significantly reduced, from hours to minutes. | Increased throughput. |

| Scalability | Scaling up can be complex and change reaction outcomes. | Achieved by running the reactor for longer periods ("scaling out"). | More predictable and seamless scale-up. |

| Purity | By-product formation can be higher due to poor control. | Precise control minimizes side reactions, leading to higher purity. | Simplified purification processes. |

| Safety | Large volumes of reagents pose higher risks. | Small reaction volumes at any given time enhance safety. | Reduced risk of thermal runaway. |

Intrinsic Chemical Reactivity of the Aminooxy Moiety

The chemical behavior of this compound is dominated by its aminooxy group (-O-NH₂). This functional group exhibits unique reactivity, making it a valuable tool in chemical synthesis and bioconjugation.

Oxime Formation with Carbonyl Compounds: Mechanism and Selectivity

The hallmark reaction of the aminooxy group is its condensation with aldehydes and ketones to form a stable oxime linkage. louisville.edursc.org This reaction, known as oximation, is highly chemoselective and can be performed under mild, often aqueous, conditions, with water as the only byproduct. rsc.orgnih.gov

The aminooxy group is a powerful nucleophile, a phenomenon known as the "alpha effect," where the oxygen atom adjacent to the nucleophilic nitrogen enhances its reactivity. acs.orgnih.gov This makes it more nucleophilic than a typical amine. The mechanism for oxime formation proceeds in two main steps:

Nucleophilic Attack: The nitrogen atom of the aminooxy group attacks the electrophilic carbon of the carbonyl compound (aldehyde or ketone). researchgate.net This forms a tetrahedral intermediate.

Dehydration: The intermediate eliminates a molecule of water to form the final, stable oxime C=N-O bond. nih.govresearchgate.net

This reaction is highly selective for carbonyl groups, allowing for specific modifications even in the presence of other functional groups. The resulting oxime bond is significantly more stable towards hydrolysis than the imine (Schiff base) bond formed from the reaction of primary amines with carbonyls. nih.goviris-biotech.de

Influence of pH on Aminooxy Reactivity and Bond Stability

The rate of oxime formation and the stability of the resulting bond are highly dependent on pH. The reaction typically exhibits a bell-shaped pH-rate profile, with an optimal pH range usually between 4 and 6. nih.gov

At low pH (acidic conditions): The aminooxy group becomes protonated (-O-NH₃⁺), which deactivates it as a nucleophile and slows or prevents the initial attack on the carbonyl carbon. While acid catalysis is required for the dehydration step, excessive acidity halts the reaction at the first stage. nih.gov

At neutral to high pH (alkaline conditions): The aminooxy group is a free nucleophile, but there is an insufficient concentration of acid to effectively catalyze the rate-limiting dehydration of the tetrahedral intermediate. nih.gov

Table 2: Influence of pH on Oxime Ligation

| pH Range | Effect on Aminooxy Nucleophile | Effect on Dehydration Step | Overall Reaction Rate | Oxime Bond Stability |

|---|---|---|---|---|

| < 4 (Strongly Acidic) | Protonated and non-nucleophilic. | Catalyzed, but the initial step is inhibited. | Very Slow / Inhibited | Reduced; susceptible to hydrolysis. |

| 4 - 6 (Mildly Acidic) | Optimal balance of free nucleophile and acid catalyst. | Efficiently catalyzed. | Optimal / Fastest | Generally High |

| > 7 (Neutral/Alkaline) | Free and active nucleophile. | Uncatalyzed and slow. | Slow | High |

Stability Profiling: Hydrolysis and Oxidation Susceptibility Relevant to Research Handling

For practical laboratory use, understanding the stability of this compound is crucial. The aminooxy moiety, while reactive, has specific vulnerabilities.

Hydrolysis: The C=N bond of an oxime is significantly more stable against hydrolysis than an imine bond, which is a key advantage of this chemistry. iris-biotech.de However, it is not completely inert and can be cleaved under harsh acidic conditions. The aminooxy group itself is generally stable in standard aqueous buffers used for research.

Oxidation: The aminooxy group can be sensitive to certain oxidizing agents. This is particularly relevant in complex chemical environments, such as during the synthesis of disulfide-rich peptides, where oxidative folding conditions can be incompatible with an unprotected aminooxy moiety. rsc.org Care should be taken to avoid strong oxidants during handling and storage. To minimize artefactual oxidation during sample preparation, it is advisable to use high-purity water and keep samples at low temperatures. nih.gov

Derivatization Strategies and Analogue Synthesis

The unique reactivity of the aminooxy group makes this compound a valuable scaffold for creating a diverse range of analogues through derivatization.

Modification of the Aminooxy Group for Functional Diversification

The aminooxy group is not just a point of conjugation but can itself be modified to introduce new functionalities. A powerful strategy involves the initial formation of an oxime, followed by further reaction of the oxime or the associated nitrogen atom. acs.orgnih.gov

One prominent strategy is the synthesis of bis-functionalized conjugates. This can be achieved through a two-step process:

Oxime Formation: The initial reaction of the aminooxy group with a carbonyl compound (e.g., an aldehyde) forms the oxime. nih.gov

Reductive Amination: The resulting oxime can then be reduced, for example with sodium cyanoborohydride under acidic conditions, to form a substituted hydroxylamine (R-CH₂-NH-O-). This new secondary amine can then react with a second, identical (bis-homo) or different (bis-hetero) aldehyde, allowing for the attachment of two functional moieties to the original aminooxy nitrogen. acs.orgnih.gov

This approach allows for the creation of bivalent ligands or the simultaneous introduction of two different molecules with distinct biological functions, greatly expanding the utility of the original aminooxy compound. nih.gov This "aminooxy click chemistry" provides a modular and high-yielding method for functional diversification. acs.org

Table 3: Derivatization Strategy for Functional Diversification

| Step | Starting Group | Reagent(s) | Resulting Functional Group | Purpose |

|---|---|---|---|---|

| 1 | Aminooxy (-O-NH₂) | Aldehyde (R¹-CHO) | Oxime (-O-N=CHR¹) | Initial conjugation. |

| 2 | Oxime (-O-N=CHR¹) | Reducing Agent (e.g., NaBH₃CN), Acid | Substituted Hydroxylamine (-O-NH-CH₂R¹) | Creates a new reactive handle. |

| 3 | Substituted Hydroxylamine (-O-NH-CH₂R¹) | Second Aldehyde (R²-CHO) | Bis-functionalized product (-O-N(CH₂R¹)(CH₂R²)) | Attaches a second functional moiety for bivalency or dual-functionality. |

Transformations Involving the Morpholine Ring System

The morpholine ring is a saturated heterocycle that features both an amine and an ether functional group. wikipedia.org Generally, this ring system is chemically stable. The presence of the ether oxygen withdraws electron density from the nitrogen atom, rendering it less nucleophilic and less basic compared to similar secondary amines like piperidine. wikipedia.org

Construction of Complex Heterocyclic Scaffolds Utilizing this compound as a Building Block (e.g., 1,2,4-Oxadiazinan-5-ones, 1,3,4-Oxadiazoles)

The aminooxy group (-ONH₂) of this compound is the key functional handle for its use as a versatile building block in heterocyclic synthesis. This group's nucleophilicity allows for condensation and cyclization reactions with various electrophilic partners to form more complex molecular architectures.

Synthesis of 1,2,4-Oxadiazinan-5-ones:

While direct synthesis from this compound is not explicitly detailed, established methodologies for forming the 1,2,4-oxadiazinan-5-one ring can be applied. A common strategy involves the condensation of an O-substituted hydroxylamine or an amidoxime with a suitable two-carbon electrophile, such as an α-halo ester, followed by cyclization. mdpi.com

A plausible pathway would involve the reaction of this compound with an isocyanate. The nucleophilic aminooxy group would attack the electrophilic carbon of the isocyanate to form a hydroxyurea (B1673989) intermediate. Subsequent intramolecular cyclization, potentially promoted by a base, would yield the desired 1,2,4-oxadiazinan-5-one scaffold. This type of cycloaddition is a known method for constructing related heterocyclic systems. rsc.orgnih.gov

Table 1: Proposed Synthesis of a 1,2,4-Oxadiazinan-5-one Derivative

| Step | Reactant 1 | Reactant 2 | Intermediate/Product | General Conditions |

| 1 | This compound | Phenyl isocyanate | 1-(2-(Morpholin-4-yl)-2-oxoethoxy)-3-phenylurea | Aprotic solvent (e.g., THF, DCM), Room Temperature |

| 2 | 1-(2-(Morpholin-4-yl)-2-oxoethoxy)-3-phenylurea | Base (e.g., NaH, t-BuOK) | 2-((Morpholin-4-yl)methyl)-4-phenyl-1,2,4-oxadiazinan-5-one | Anhydrous conditions, Heat |

Synthesis of 1,3,4-Oxadiazoles:

The synthesis of the 1,3,4-oxadiazole (B1194373) ring system typically requires a precursor containing a hydrazine (B178648) or acylhydrazide moiety (N-N bond), which undergoes cyclodehydration with a carboxylic acid derivative. nih.govmdpi.com The structure of this compound, which contains an O-N bond, does not directly lend itself to the most common pathways for 1,3,4-oxadiazole formation.

However, a theoretical multi-step pathway can be envisioned. First, the aminooxy group could be made to react with an orthoester, such as triethyl orthoformate, which can serve to introduce the necessary carbon atom and facilitate a different type of cyclization. nih.gov A more direct, albeit less common, approach involves the oxidative cyclization of N-arylidene aroylhydrazides. jchemrev.com To apply this to this compound, it would first need to be converted into a suitable hydrazide derivative, a non-trivial transformation that would likely involve cleavage of the C-O bond, fundamentally altering the starting material.

A more plausible application involves using the carbonyl group of the starting material. Condensation of this compound with a semicarbazide (B1199961) would yield a semicarbazone. This intermediate could then undergo oxidative cyclization, a known route to 2-amino-1,3,4-oxadiazoles. jchemrev.com In this scenario, the morpholinyl-ethanone portion becomes a substituent on the newly formed heterocyclic ring.

Table 2: Proposed Synthesis of a 1,3,4-Oxadiazole Derivative via Semicarbazone

| Step | Reactant 1 | Reactant 2 | Intermediate |

| 1 | This compound | Semicarbazide hydrochloride | 2-(1-(Morpholin-4-yl)-2-(aminooxy)ethylidene)hydrazine-1-carboxamide |

| Step | Intermediate | Reagent | Product |

| 2 | 2-(1-(Morpholin-4-yl)-2-(aminooxy)ethylidene)hydrazine-1-carboxamide | Iodine, Potassium Carbonate | 5-((Aminooxy)(morpholino)methyl)-1,3,4-oxadiazol-2-amine |

Applications in Chemical Biology and Preclinical Research

Bioconjugation Methodologies

The primary utility of a molecule like 2-Aminooxy-1-morpholin-4-ylethanone in chemical biology stems from its aminooxy group. This functional group is a key participant in oxime ligation, a highly efficient and bioorthogonal reaction.

Oxime ligation is a robust method for creating stable covalent bonds between molecules. It involves the reaction of an aminooxy group (R-ONH₂) with an aldehyde (R'-CHO) or ketone (R'-C(O)-R'') to form an oxime linkage (R-O-N=CR'R''). This reaction is highly chemoselective, meaning it proceeds under mild physiological conditions (aqueous media, neutral pH) without interfering with other functional groups found in biological systems, making it ideal for modifying complex biomolecules like proteins.

In the context of protein labeling, an aldehyde or ketone handle can be genetically encoded into a protein or antibody of interest. A labeling reagent containing an aminooxy group, such as a derivative of this compound, could then be used to attach a payload—such as a fluorescent dye, a toxin for antibody-drug conjugates (ADCs), or a PET tracer for imaging—to the specific site on the protein. The morpholine (B109124) component of the molecule could potentially enhance the solubility and pharmacokinetic properties of the resulting conjugate.

The modification of oligonucleotides is crucial for their therapeutic use, as it can improve their stability against degradation by cellular enzymes (nucleases) and increase their binding affinity to target RNA or DNA sequences. Aminooxy groups can be incorporated into oligonucleotides at various positions, often at the 2' position of the ribose sugar or at the 5' or 3' terminus.

These aminooxy-modified oligonucleotides can then be conjugated to other molecules, such as peptides, lipids, or polymers, to enhance their biological properties. For instance, conjugation to a targeting ligand can improve delivery to specific cells, while conjugation to polyethylene (B3416737) glycol (PEG) can increase circulation half-life. The stable oxime bond ensures the integrity of the conjugate in a biological environment.

Oxime ligation offers several advantages over other common bioconjugation techniques, such as maleimide-thiol chemistry.

| Feature | Oxime Ligation (Aminooxy + Aldehyde/Ketone) | Maleimide-Thiol Chemistry |

| Bond Stability | Highly stable under physiological conditions. | Susceptible to hydrolysis and exchange reactions with other thiols (e.g., glutathione), leading to conjugate degradation. |

| Bioorthogonality | High. The reacting functional groups are generally absent in biological systems. | Moderate. Thiols are present in proteins (cysteine), which can lead to off-target reactions. |

| Reaction Conditions | Mild, aqueous conditions, often catalyzed by aniline (B41778) derivatives. | Typically requires pH 6.5-7.5. Maleimides can hydrolyze at higher pH. |

| Need for Reduction | No reduction step is required. | Not applicable. |

The primary drawback of maleimide-thiol chemistry is the potential instability of the resulting thioether bond, which can be reversed in the presence of endogenous thiols like glutathione. In contrast, the oxime bond formed via aminooxy chemistry is significantly more robust, making it a preferred choice for applications requiring long-term stability in vivo.

Investigations into Enzyme and Receptor Interactions

While no specific data exists for this compound, its structural components suggest potential roles in modulating enzyme activity, particularly those involved in inflammatory pathways.

15-hydroxyprostaglandin dehydrogenase (15-PGDH) is a key enzyme responsible for the degradation of prostaglandins, particularly Prostaglandin (B15479496) E2 (PGE2). PGE2 plays a critical role in tissue repair and regeneration, and its levels are tightly controlled by 15-PGDH. Inhibition of 15-PGDH leads to elevated local concentrations of PGE2, which can promote healing in various tissues, including the colon, liver, and bone marrow.

Numerous small-molecule inhibitors of 15-PGDH have been developed and studied. These inhibitors have shown efficacy in preclinical models of ulcerative colitis, bone marrow transplantation, and other conditions characterized by a need for tissue repair. While no inhibition data for this compound against 15-PGDH is available, its morpholine group is a common feature in many bioactive molecules and could contribute to binding within an enzyme's active site. An in vitro assay would be required to determine if it possesses any inhibitory activity, which would be quantified by an IC₅₀ value (the concentration of an inhibitor required to reduce enzyme activity by 50%).

A549 cells, a human lung adenocarcinoma cell line, are a common model for studying cancer and inflammatory pathways. These cells can be stimulated to produce prostaglandins, making them a suitable system for investigating the effects of potential enzyme inhibitors.

In a typical cell-based study, A549 cells could be treated with a compound of interest, and the supernatant would be analyzed for changes in prostaglandin levels using techniques like ELISA or mass spectrometry. For example, if this compound were an inhibitor of 15-PGDH, treating A549 cells with it would be expected to increase the concentration of PGE2 in the cell culture medium. Such studies are crucial for confirming that a compound's in vitro enzymatic activity translates into a functional effect in a cellular context.

Exploration as a Modulator of Biochemical Pathways (e.g., influencing enzyme activity in non-human biological systems)

Furthermore, the structural motif of morpholine is present in compounds designed to inhibit the ATP synthesis pathway in pathogens. rsc.org By acting as a core scaffold, it allows for chemical modifications that can lead to potent and selective inhibition of essential enzymes, demonstrating bactericidal effects in preclinical models. rsc.org

The study of how 8-aminoguanine (B17156) is produced in rats provides an example of how biochemical pathways are elucidated, though it does not directly involve this compound. nih.gov This research shows how infusions of related compounds can alter the levels of metabolites, indicating the participation of specific enzymatic pathways. nih.gov

Development as a Chemical Probe Scaffold

The structural features of this compound, particularly the presence of a reactive aminooxy group and a versatile morpholine ring, make its core structure a candidate for development as a chemical probe scaffold.

Rational Design of Derivatives for Biological Target Probing

The rational design of chemical probes often involves incorporating specific functional groups to interact with biological targets. The morpholine moiety is a common building block in the design of such probes. For example, in the development of agonists for the human TAAR1 receptor, a (2S)-(4-aminophenyl)morpholino scaffold was utilized in the rational design of new derivatives. nih.gov This approach, combined with a scaffold simplification strategy, aimed to probe the receptor's binding site effectively. nih.gov

Similarly, the design of novel anticancer and antimicrobial agents has employed quinoline (B57606) derivatives, with various functional groups, including those that could be linked to a morpholine-containing fragment, to probe target enzymes like EGFR. rsc.org The synthesis of such derivatives is guided by the goal of achieving specific interactions with the target protein. rsc.org

Structure-Activity Relationship (SAR) Studies in Research Compounds for Target Engagement

Structure-activity relationship (SAR) studies are crucial for optimizing the interaction of a chemical probe with its biological target. For morpholine-containing compounds, SAR studies have been instrumental in identifying key structural features required for potent activity. In the development of inhibitors for the ATP synthesis pathway, establishing an SAR for a class of 2,4-diaminoquinazolines allowed for the "morphing" of the scaffold to a quinoline and pyrazolopyrimidine core, which resulted in a significant improvement in enzyme potency and selectivity. rsc.org

SAR studies on quinoline derivatives as neurotoxins have also been performed to identify the core structure responsible for their biological activity. georgiasouthern.edu These studies involve synthesizing a series of analogues to understand how different functional groups contribute to the observed effects. georgiasouthern.edunih.gov Such investigations are fundamental to refining a chemical scaffold for optimal target engagement. nih.gov

Exploration of Morpholine-Containing Structures in Probe Discovery for various biological activities (e.g., related to PI3K-gamma inhibition or COX-II inhibition in in vitro assays)

The morpholine scaffold is a key feature in the discovery of probes for important biological targets like PI3K and COX-II.

PI3K-gamma Inhibition:

The PI3K/Akt/mTOR pathway is a critical signaling cascade in cell proliferation and growth, and its dysregulation is often observed in cancer. nih.gov Morpholino-triazine based compounds have been developed as dual PI3K/mTOR inhibitors. nih.gov Docking studies have suggested that the morpholine moiety plays a role in the binding mechanism to both PI3Kα and mTOR. nih.gov In the discovery of selective PI3Kγ inhibitors, machine learning-based virtual screening of large chemical databases has been employed to identify novel compounds. nih.gov This has led to the discovery of potent inhibitors where the morpholine ring is part of the core structure. nih.gov

Table 1: Examples of Morpholine-Containing PI3K Inhibitors This is an interactive table. You can sort and filter the data.

| Compound Class | Target(s) | Key Findings | Reference |

| Morpholino-triazines | PI3Kα, mTOR | Dual nano-molar inhibition. Docking studies suggest a similar binding mode for both targets. | nih.gov |

| Not Specified | PI3Kγ | Identified through virtual screening; exhibit selective inhibitory activity. | nih.gov |

COX-II Inhibition:

Cyclooxygenase-2 (COX-2) is a key enzyme in the inflammatory pathway, and selective COX-2 inhibitors are important anti-inflammatory agents. acs.org The morpholine moiety has been incorporated into various scaffolds to develop selective COX-2 inhibitors. For example, certain 2,3-diaryl-1,3-thiazolidine-4-ones containing a morpholine substituent have shown potent and selective COX-2 inhibitory activity, comparable to the drug celecoxib (B62257). nih.gov

Similarly, derivatives of 1,3-dihydro-2H-indolin-2-one incorporating a morpholine ring have been synthesized and evaluated for their COX-2 inhibitory activities. mdpi.com Some of these compounds displayed significant inhibition of COX-2 in in vitro assays. mdpi.com These examples underscore the utility of the morpholine scaffold in the design of probes and potential therapeutic agents targeting COX-II. acs.orgnih.gov

Table 2: Examples of Morpholine-Containing COX-II Inhibitors This is an interactive table. You can sort and filter the data.

| Compound Class | COX-2 IC50 | Key Findings | Reference |

| 2,3-diaryl-1,3-thiazolidine-4-ones | 0.06 µM (for most potent) | As potent as celecoxib with high selectivity. | nih.gov |

| 1,3-dihydro-2H-indolin-2-one derivatives | 2.35 to 3.34 µM | Showed good COX-2 inhibitory activity in vitro. | mdpi.com |

Computational and Structural Biology Approaches

Molecular Modeling and Docking Simulations

Molecular modeling and docking simulations are powerful computational tools used to predict how a small molecule, or ligand, might interact with a biological target, such as an enzyme or receptor. These methods are crucial in drug discovery and molecular biology to hypothesize the binding mode and affinity of a compound.

Prediction of Ligand-Target Interactions in Enzyme Active Sites

While specific targets for 2-Aminooxy-1-morpholin-4-ylethanone have not been empirically determined, molecular docking simulations can be performed on a variety of enzymes to predict potential interactions. The morpholine (B109124) moiety is a common scaffold in medicinal chemistry and has been shown to interact with a range of biological targets. nih.govresearchgate.netresearchgate.net For instance, derivatives of 1-morpholin-4-ylethanone have been investigated as inhibitors of various enzymes. mdpi.com

Docking studies of morpholine-containing compounds often reveal key interactions within enzyme active sites. The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the nitrogen atom, depending on its protonation state, can act as a hydrogen bond donor or acceptor. nih.gov The flexible nature of the morpholine ring allows it to adopt conformations that fit into specific binding pockets. nih.gov

The aminooxy group of this compound adds a significant feature for potential ligand-target interactions. This group is a potent nucleophile and can form stable oxime bonds with carbonyl groups (aldehydes and ketones) present in other molecules, including certain enzyme cofactors or modified amino acid residues. acs.orgiris-biotech.de This covalent interaction would represent a strong and potentially irreversible binding mode.

Table 1: Predicted Interactions of this compound Functional Groups in an Enzyme Active Site

| Functional Group | Potential Interaction Type | Interacting Residues/Moieties (Examples) |

| Morpholine Oxygen | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

| Morpholine Nitrogen | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Serine, Main-chain carbonyls |

| Aminooxy Group | Covalent (Oxime formation) | Aldehyde/ketone-containing cofactors (e.g., pyridoxal (B1214274) phosphate), Oxidized amino acid residues |

| Aminooxy Group | Hydrogen Bond Donor/Acceptor | Aspartate, Glutamate, Serine |

| Ethanone (B97240) Carbonyl | Hydrogen Bond Acceptor | Serine, Threonine, Tyrosine, Asparagine, Glutamine |

Conformational Analysis and Energetic Profiles of the Compound and Its Derivatives

The conformational flexibility of this compound is largely dictated by the morpholine ring and the rotatable bonds of the aminooxy ethanone side chain. The morpholine ring typically exists in a stable chair conformation. nih.gov The energetic profile of the molecule would show the relative energies of different conformers, with the chair form being the most energetically favorable.

Applications in Structural Characterization

The structural features of this compound make it a potentially useful tool in the structural characterization of biomolecular complexes.

Integration with Cryo-Electron Microscopy (Cryo-EM) Studies for Ligand-Bound Complexes

Cryo-electron microscopy (cryo-EM) is a revolutionary technique for determining the three-dimensional structure of biological macromolecules. researchgate.netnih.gov Identifying the location of small molecule ligands within large protein complexes can sometimes be challenging due to the resolution limits of the technique.

The ability of the aminooxy group to form a covalent bond with a target protein could be advantageous in cryo-EM studies. A covalently bound ligand would be held rigidly in place, potentially leading to a clearer and more interpretable electron density map for the ligand. This would allow for a more precise determination of its binding pose and its interactions with the surrounding amino acid residues. While no specific cryo-EM studies involving this compound have been published, the principle of using covalent ligands to aid in structural determination is well-established.

Elucidation of Biomolecular Complex Structures (e.g., with proteins, nucleic acids)

The reactive nature of the aminooxy group makes this compound a candidate for use as a chemical probe to elucidate the structure of biomolecular complexes. For example, it could be used in cross-linking experiments to identify binding partners or to map the spatial arrangement of subunits within a larger complex.

Furthermore, the aminooxy group can react with the aldehyde groups that can be generated at the 3'- or 5'-ends of nucleic acids, or at abasic sites. acs.org This suggests that this compound could be used to label DNA or RNA, which could then be used in structural studies of protein-nucleic acid complexes. The morpholine moiety could provide additional interactions or serve as a point of attachment for other labels or handles.

Theoretical Studies on Chemical Reactivity and Stability

Theoretical studies, often employing quantum mechanics calculations, can provide valuable information about the chemical reactivity and stability of a molecule.

The primary site of chemical reactivity in this compound is the aminooxy group. This group is known to be a strong nucleophile, significantly more so than a typical amine, due to the alpha effect. acs.org This high nucleophilicity drives its reaction with aldehydes and ketones to form stable oxime linkages. iris-biotech.debroadpharm.com Theoretical calculations can model the reaction pathway and transition states for this oximation reaction, providing insights into its kinetics and mechanism.

The stability of the compound can also be assessed theoretically. The amide bond within the morpholin-4-ylethanone core is generally stable. The N-O bond of the aminooxy group is the most likely point of metabolic or chemical degradation under certain conditions. Peptides containing α-aminoxy acids have shown improved metabolic stability, suggesting that the core structure of this compound may also exhibit a degree of stability. nih.gov However, α-amino ketones can be susceptible to certain chemical transformations. nih.govorganic-chemistry.org

Quantum Chemical Calculations of Electronic Structure and Reaction Pathways

The electronic structure is intrinsically linked to the molecule's reactivity. For instance, the location of the HOMO can indicate the most likely site for electrophilic attack, while the LUMO can suggest the site for nucleophilic attack. The energy gap between the HOMO and LUMO is a key indicator of the molecule's kinetic stability.

Furthermore, quantum chemical calculations are instrumental in mapping out potential reaction pathways. By calculating the energies of reactants, transition states, and products, researchers can predict the feasibility and kinetics of various chemical transformations involving this compound. This could include its synthesis, degradation, or metabolic pathways.

Computational Prediction of Reactivity and Interaction Mechanisms

Building upon the foundation of its electronic structure, computational methods can predict the reactivity of this compound in various chemical environments. The presence of the aminooxy group (-ONH2) suggests a propensity for reactions such as oxime formation with aldehydes and ketones. acs.orglouisville.edunih.gov The aminooxy group is known to be a potent nucleophile due to the alpha effect, where the adjacent oxygen atom enhances the nucleophilicity of the nitrogen. acs.orgnih.gov

Molecular docking simulations are a powerful tool to predict the interaction mechanisms of this compound with proteins or other biological targets. These simulations would place the molecule into the binding site of a target and calculate the binding affinity and optimal conformation. Such studies could reveal key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that govern the binding process. nih.gov

Future Directions and Emerging Research Avenues

Integration with Advanced High-Throughput Screening Technologies for Probe Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery and chemical biology, enabling the rapid assessment of large chemical libraries for biological activity. nih.govresearchgate.net The integration of 2-Aminooxy-1-morpholin-4-ylethanone into HTS workflows for probe discovery is a promising future direction. The compound's aminooxy group is particularly amenable to bioorthogonal chemistry, specifically oxime ligation, which is the reaction of an aminooxy group with an aldehyde or ketone to form a stable oxime bond. nih.govlouisville.edunih.gov

This chemoselective ligation strategy can be harnessed in HTS in several ways:

Diversity-Oriented Synthesis (DOS): this compound can serve as a key building block in the creation of diverse chemical libraries. By reacting it with a wide array of aldehyde- or ketone-containing fragments, a vast number of unique morpholine-based compounds can be generated. This approach is highly compatible with the demands of HTS for large and structurally diverse libraries. researchgate.net

Fragment-Based Screening: In fragment-based approaches, the aminooxy group can be used to link small, low-affinity fragments to create more potent and specific probes. HTS can be employed to identify initial fragment hits, which can then be elaborated using this compound as a scaffold.

Post-Screening Modification: The aminooxy functionality can be introduced into hit compounds from an initial screen to facilitate the attachment of reporter tags, such as fluorophores or biotin (B1667282), for subsequent mechanistic studies. This allows for the rapid conversion of hits into functional probes.

The morpholine (B109124) component of the molecule is known to confer favorable pharmacokinetic properties, such as improved aqueous solubility and metabolic stability, which are highly desirable for chemical probes. nih.govnih.govresearchgate.net

Novel Applications in Systems Biology and Multi-Omics Research

Systems biology and multi-omics approaches aim to understand the complex interplay of various biological molecules, including proteins, lipids, and metabolites. Chemical probes are indispensable tools in this endeavor, and this compound offers significant potential for the development of novel probes for these applications.

The aminooxy group can be used for the chemoselective labeling of biomolecules. For instance, it can react with carbonyl groups on proteins or metabolites that are either naturally present or have been introduced through metabolic labeling or enzymatic oxidation. researchgate.net This enables the "tagging" of specific classes of biomolecules for subsequent enrichment and identification by mass spectrometry-based proteomics or metabolomics.

| Potential Application | Description | Enabling Chemistry |

| Activity-Based Protein Profiling (ABPP) | Development of probes that covalently modify the active site of enzymes, allowing for the assessment of enzyme activity across the proteome. | The aminooxy group can be part of a warhead that targets specific enzyme classes. |

| Glycoproteomics/Glycomics | Labeling and enrichment of glycoproteins after enzymatic or chemical oxidation of their glycan moieties to generate aldehyde groups. | Oxime ligation with the aminooxy group of a probe derived from this compound. |

| Metabolomics | Derivatization of carbonyl-containing metabolites to enhance their detection and quantification by mass spectrometry or chromatography. louisville.edu | Reaction of metabolites with an aminooxy-containing tag. |

The morpholine scaffold can be further modified to incorporate additional functionalities, such as affinity tags (e.g., biotin) for enrichment or isotopically labeled tags for quantitative proteomics.

Development of Optically Modulated Probes Incorporating this compound

Optically modulated probes, such as fluorescent or photoswitchable probes, are powerful tools for visualizing and controlling biological processes in real-time. The development of such probes based on the this compound scaffold is a compelling research avenue.

The aminooxy group provides a convenient handle for attaching fluorophores, quenchers, or photoswitchable moieties that contain a reactive aldehyde or ketone. researchgate.net This allows for the modular synthesis of a wide range of optical probes.

Examples of Potential Optically Modulated Probes:

Fluorescent Probes: By conjugating a fluorophore to this compound, probes can be designed to target specific enzymes or receptors. The morpholine component can be modified to include a targeting ligand, and the fluorescence signal would report on the probe's localization and binding.

Photoswitchable Probes: Incorporation of a photoswitchable group, such as an azobenzene (B91143) or spiropyran, would allow for the optical control of the probe's activity. For example, a photoswitchable inhibitor could be developed where its binding to a target protein is turned on or off with specific wavelengths of light.

Förster Resonance Energy Transfer (FRET) Probes: FRET-based probes can be constructed to monitor protein-protein interactions or conformational changes. This compound could be used as a scaffold to assemble the FRET donor and acceptor pairs.

Sustainable and Green Chemistry Approaches for its Synthesis and Derivatization

The principles of green chemistry, which focus on designing chemical processes that are environmentally benign, are increasingly important in chemical synthesis. Future research on this compound should prioritize the development of sustainable and green synthetic routes.

Recent advances in green chemistry offer several promising strategies:

Use of Greener Solvents: Exploring the use of water or other environmentally friendly solvents for the synthesis and derivatization of this compound. nih.govrsc.org The Michael addition reaction, which can be a key step in the synthesis of related compounds, has been successfully performed in aqueous solutions. nih.gov

Catalytic Methods: Employing catalytic methods, such as visible-light photoredox catalysis, can lead to more efficient and less wasteful syntheses. rsc.org Such methods often operate under mild conditions and can reduce the need for stoichiometric reagents.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

| Green Chemistry Principle | Application to this compound |

| Prevention | Designing syntheses with fewer steps and less waste. |

| Atom Economy | Maximizing the incorporation of atoms from reactants into the product. |

| Less Hazardous Chemical Syntheses | Using and generating substances with little or no toxicity. |

| Designing Safer Chemicals | The morpholine scaffold is often associated with good safety profiles. nih.govnih.gov |

| Safer Solvents and Auxiliaries | Utilizing water or other green solvents. nih.govrsc.org |

| Design for Energy Efficiency | Employing reactions that proceed at ambient temperature and pressure, such as photocatalysis. rsc.org |

| Use of Renewable Feedstocks | Exploring starting materials derived from renewable sources. |

| Reduce Derivatives | Minimizing the use of protecting groups. |

| Catalysis | Using catalytic reagents in place of stoichiometric ones. rsc.org |

| Design for Degradation | Designing products that can break down into innocuous substances after their use. |

| Real-time analysis for Pollution Prevention | Monitoring reactions to prevent the formation of byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and conditions that minimize the potential for accidents. |

Advancements in Computational Design and Predictive Modeling for this compound Derivatives

Computational chemistry and molecular modeling are powerful tools for accelerating the design and optimization of new molecules. These approaches can be applied to guide the development of novel derivatives of this compound with desired properties.

Predictive Modeling of Reaction Kinetics: Computational studies can be used to understand the mechanism and predict the kinetics of oxime ligation with different aldehydes and ketones. acs.org This can aid in the selection of optimal reaction partners for specific applications.

Structure-Activity Relationship (SAR) Studies: By computationally modeling the interaction of this compound derivatives with target proteins, researchers can develop SAR models that predict the biological activity of new compounds. The morpholine ring is a well-established scaffold in drug design, and its contribution to binding and pharmacokinetic properties can be computationally evaluated. nih.govacs.org

In Silico Screening: Virtual screening of large compound libraries against a biological target can identify potential hit compounds. Derivatives of this compound can be included in these virtual libraries to explore their potential as inhibitors or probes.

ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives. This can help to prioritize compounds with favorable drug-like or probe-like properties for synthesis and experimental testing.

The integration of computational design with experimental validation will be crucial for unlocking the full potential of the this compound scaffold in a variety of research areas.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.